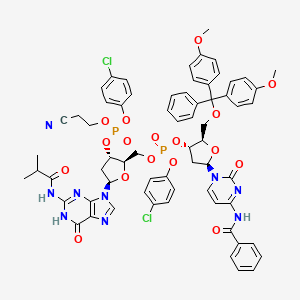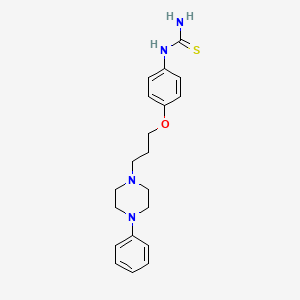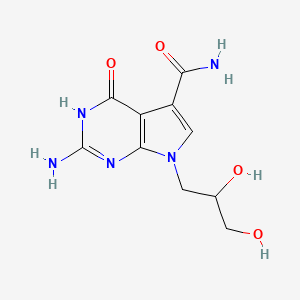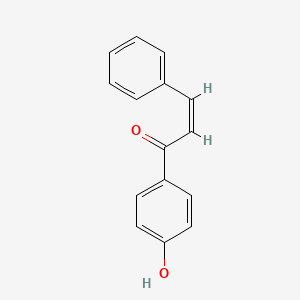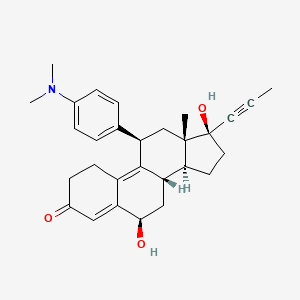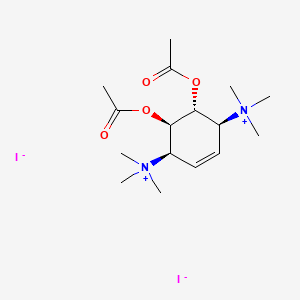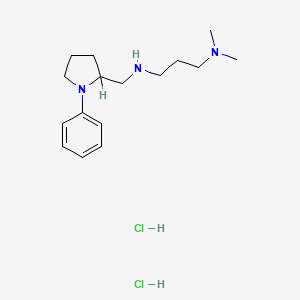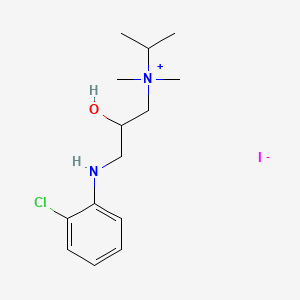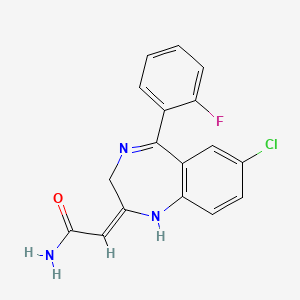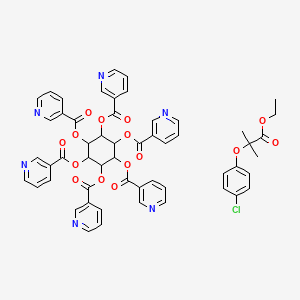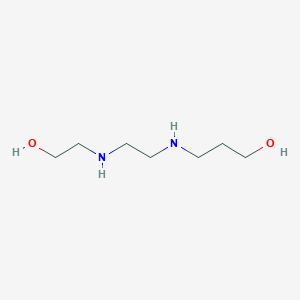
N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-isopropyl-ergoline-beta-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-isopropyl-ergoline-beta-carboxamide” is a complex organic compound that belongs to the class of ergoline derivatives. Ergoline compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-isopropyl-ergoline-beta-carboxamide” typically involves multiple steps, including the formation of the ergoline core, functional group modifications, and the introduction of specific substituents. Common synthetic routes may include:
Formation of the Ergoline Core: This step often involves cyclization reactions starting from simpler precursors.
Functional Group Modifications: Introduction of the dimethylamino and ethylamino groups through nucleophilic substitution or amide formation reactions.
Final Assembly: Coupling of the isopropyl and beta-carboxamide groups under specific reaction conditions, such as the use of coupling reagents and catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
“N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-isopropyl-ergoline-beta-carboxamide” can undergo various chemical reactions, including:
Oxidation: Conversion of specific functional groups to their oxidized forms.
Reduction: Reduction of carbonyl groups to alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at specific sites on the molecule.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under controlled conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Studying its effects on biological systems and potential as a biochemical tool.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Industry: Use in the production of pharmaceuticals or other specialized chemicals.
作用機序
The mechanism of action of “N-(3-(Dimethylamino)propyl)-N-((ethylamino)carbonyl)-6-isopropyl-ergoline-beta-carboxamide” would involve its interaction with specific molecular targets, such as receptors or enzymes. The pathways involved could include modulation of neurotransmitter systems, inhibition of specific enzymes, or interaction with cellular signaling pathways.
類似化合物との比較
Similar Compounds
Ergoline: The parent compound with a simpler structure.
Lysergic Acid Diethylamide (LSD): A well-known ergoline derivative with potent psychoactive properties.
Bromocriptine: An ergoline derivative used in the treatment of Parkinson’s disease and other conditions.
特性
CAS番号 |
81409-93-0 |
|---|---|
分子式 |
C26H39N5O2 |
分子量 |
453.6 g/mol |
IUPAC名 |
(6aR,9R)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-propan-2-yl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
InChI |
InChI=1S/C26H39N5O2/c1-6-27-26(33)30(12-8-11-29(4)5)25(32)19-13-21-20-9-7-10-22-24(20)18(15-28-22)14-23(21)31(16-19)17(2)3/h7,9-10,15,17,19,21,23,28H,6,8,11-14,16H2,1-5H3,(H,27,33)/t19-,21?,23-/m1/s1 |
InChIキー |
RGALGKWGBPVFBD-DICHZYRTSA-N |
異性体SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)[C@@H]1CC2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C(C)C |
正規SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


